3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol
Overview
Description
3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol is an organic compound with the molecular formula C17H21NO3 It is known for its unique structure, which includes a phenol group, a methoxyphenoxy group, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol typically involves the reaction of 4-methoxyphenol with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aminomethyl group. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The aminomethyl group can interact with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[[3-(4-Hydroxyphenoxy)propyl]aminomethyl]phenol
- 3-[[3-(4-Methylphenoxy)propyl]aminomethyl]phenol
- 3-[[3-(4-Ethoxyphenoxy)propyl]aminomethyl]phenol
Uniqueness
3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents on the phenoxy group.
Properties
CAS No. |
907192-58-9 |
---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-[[3-(4-methoxyphenoxy)propylamino]methyl]phenol |
InChI |
InChI=1S/C17H21NO3/c1-20-16-6-8-17(9-7-16)21-11-3-10-18-13-14-4-2-5-15(19)12-14/h2,4-9,12,18-19H,3,10-11,13H2,1H3 |
InChI Key |
BRNSXXNDPOYMLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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